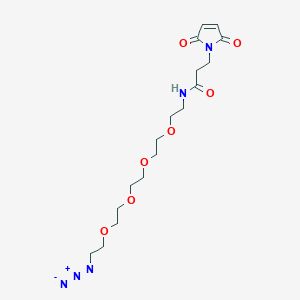

Mal-PEG4-azide

Description

Properties

Molecular Formula |

C17H27N5O7 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

InChI |

InChI=1S/C17H27N5O7/c18-21-20-5-8-27-10-12-29-14-13-28-11-9-26-7-4-19-15(23)3-6-22-16(24)1-2-17(22)25/h1-2H,3-14H2,(H,19,23) |

InChI Key |

KBPSETNZFSEOQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Mal-PEG4-Azide: A Technical Guide to Structure, Properties, and Bioconjugation

Executive Summary

Mal-PEG4-azide is a heterobifunctional crosslinker designed for the precise conjugation of sulfhydryl-containing biomolecules (e.g., antibodies, cysteine-rich peptides) with alkyne-tagged targets.[1] By bridging the specificity of maleimide-thiol chemistry with the bioorthogonality of azide-alkyne "click" chemistry, this linker serves as a critical tool in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and surface immobilization protocols. This guide details its physicochemical properties, mechanistic actions, and validated experimental workflows.

Molecular Architecture & Physicochemical Properties[1][2]

The utility of Mal-PEG4-azide lies in its distinct tripartite structure: a chemoselective maleimide head, a hydrophilic PEG spacer, and a bioorthogonal azide tail.

Chemical Specifications

| Property | Specification |

| Chemical Name | N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-3-maleimidopropanamide |

| Common Acronym | Mal-PEG4-N3 / Azide-PEG4-Mal |

| Molecular Formula | C₁₇H₂₇N₅O₅ (Typical variant) |

| Molecular Weight | ~413.43 Da |

| Spacer Length | ~14 Å (1.4 nm) |

| CAS Number | Varies by specific isomer/synthesis (Precursor Azide-PEG4-amine: 134179-38-7) |

| Solubility | Soluble in DMSO, DMF, DCM, and Water (due to PEG moiety) |

| Appearance | White to off-white solid or viscous oil (depending on purity/form) |

Structural Logic

-

Maleimide Group (Reactant A): An electrophilic moiety that targets free sulfhydryls (-SH) via Michael addition.[1][2]

-

PEG4 Spacer: A tetraethylene glycol chain that provides water solubility and flexibility.[1] The ~14 Å length reduces steric hindrance, preventing the "masking" of the attached payload.

-

Azide Group (Reactant B): A chemically inert handle under physiological conditions that reacts specifically with alkynes via cycloaddition.[1]

Mechanistic Action

Mal-PEG4-azide operates via two distinct, non-interfering reaction mechanisms. This duality allows for sequential conjugation, typically starting with the sensitive biomolecule (protein) and finishing with the robust synthetic payload.

Reaction 1: Thiol-Maleimide Michael Addition

The maleimide ring undergoes a nucleophilic attack by the thiolate anion of a cysteine residue.[1][3]

-

Mechanism: The double bond of the maleimide is susceptible to the sulfur nucleophile.[1]

-

Specificity: At pH > 8.0, primary amines (Lysine) begin to compete, and the maleimide ring is prone to hydrolysis (ring opening), rendering it unreactive.

Reaction 2: Azide-Alkyne Click Chemistry

The azide group participates in 1,3-dipolar cycloaddition.[1]

-

CuAAC (Copper-Catalyzed): Reacts with terminal alkynes.[1] Fast, but Cu(I) can be cytotoxic and damage proteins.

-

SPAAC (Strain-Promoted): Reacts with cyclooctynes (e.g., DBCO, BCN).[1] Copper-free, biocompatible, and ideal for live-cell or sensitive protein applications.

Mechanistic Pathway Diagram[1]

Caption: Sequential conjugation pathway. Step 1 involves the pH-sensitive thiol-maleimide coupling.[1] Step 2 utilizes bioorthogonal click chemistry to attach the final payload.[1]

Experimental Workflows

Protocol A: Preparation of Protein-Azide Intermediate

Objective: Label a cysteine-containing protein with Mal-PEG4-azide.[1]

-

Protein Reduction (Optional but Recommended):

-

If thiols are oxidized (disulfides), treat protein with 2-5 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 mins at room temperature.[1]

-

Note: TCEP does not reduce maleimides efficiently at this concentration, but removing it via desalting is Good Laboratory Practice (GLP) to prevent interference.[1]

-

-

Buffer Exchange:

-

Linker Addition:

-

Incubation:

-

Incubate for 1-2 hours at Room Temperature (RT) or 4°C overnight.

-

-

Purification:

Protocol B: Click Reaction (SPAAC - Copper-Free)

Objective: Conjugate the Protein-Azide to a DBCO-functionalized payload.[1]

-

Reaction Setup:

-

Mix the purified Protein-Azide with 2-5 molar excess of DBCO-Payload.[1]

-

-

Incubation:

-

Incubate for 4-12 hours at 4°C or 2 hours at RT.

-

Note: SPAAC kinetics are slower than CuAAC; higher concentration accelerates the reaction.

-

-

Final Purification:

-

Perform Size Exclusion Chromatography (SEC) to separate the conjugate from unreacted small-molecule payload.[1]

-

Critical Application Vectors

Antibody-Drug Conjugates (ADCs)

Mal-PEG4-azide is a "cleavable-by-design" linker only if a protease site is engineered into the peptide sequence of the payload.[1] However, the PEG4 spacer itself is non-cleavable. It is primarily used to solubilize hydrophobic payloads (like PBD dimers or Auristatins) preventing aggregation of the antibody.[1]

Surface Plasmon Resonance (SPR)

Researchers use this linker to immobilize ligands onto gold chips.[1] The thiol binds to the gold surface (or maleimide to a thiol-SAM), exposing the azide for "clicking" capture molecules in a defined orientation.[1]

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield (Step 1) | Oxidized thiols on protein.[1] | Reduce with TCEP/DTT; ensure removal of DTT before conjugation. |

| Hydrolysis of Maleimide | pH > 7.5 or old linker stock.[1] | Adjust buffer to pH 7.[1][5]0. Use fresh linker stock.[1] Store stock at -20°C under argon/nitrogen. |

| Precipitation | High payload hydrophobicity.[1] | The PEG4 spacer helps, but may not be enough for very hydrophobic drugs. Add <10% DMSO or use a longer PEG variant (PEG8/12).[1] |

| Non-Specific Binding | Maleimide reacting with amines.[1] | Ensure pH is strictly < 7.[1]5. |

Storage:

-

Solid: -20°C, desiccated. Stable for >1 year.

-

Solution: Unstable. Maleimides hydrolyze in water.[1] Prepare DMSO stocks immediately before use.[1][6]

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[1] Angewandte Chemie International Edition.[1]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition.[1] Retrieved from [Link][1]

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard reference for Michael addition pH specificity).

Sources

The Discrete Advantage: Engineering Bio-Therapeutics with PEG4 Spacers

Topic: Benefits of PEG4 spacer in bioconjugation Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

In the precision engineering of bioconjugates—whether Antibody-Drug Conjugates (ADCs), PROTACs, or diagnostic probes—the linker is no longer a passive connector; it is a functional determinant of pharmacokinetics and efficacy.[1][2][3][4][5] While traditional polyethylene glycol (PEG) polymers offered solubility, their polydispersity introduced regulatory and manufacturing heterogeneity.

This guide analyzes the PEG4 spacer (Tetraethylene glycol) , a discrete, monodisperse linker that has emerged as the industry standard "Goldilocks" scaffold. We explore the physicochemical causality behind its selection, its critical role in masking hydrophobic payloads, and provide validated protocols for its integration into drug development workflows.[1]

Part 1: The Physicochemical Rationale

The Power of Discreteness (PDI = 1.0)

Historically, PEGylation utilized polymeric mixtures with a Polydispersity Index (PDI) > 1.05. While effective for extending half-life, these mixtures create heterogeneous product profiles, complicating mass spectrometry characterization and regulatory CMC (Chemistry, Manufacturing, and Controls) submission.

PEG4 is a discrete entity (dPEG®). [1]

-

Defined Molecular Weight: Unlike Poly(ethylene glycol) 2000, which is a Gaussian distribution of chain lengths, PEG4 has a single, exact molecular weight.

-

Reproducibility: Every batch of conjugate is identical, eliminating "linker variance" as an experimental variable.

The Hydration Shield & Solubility

The ethylene oxide units (–CH₂CH₂O–) in PEG4 are amphiphilic but predominantly hydrophilic. In aqueous environments, each ether oxygen atom forms hydrogen bonds with 2-3 water molecules.

-

Mechanism: This creates a tightly bound "hydration sphere" around the linker.

-

Impact: When conjugated to hydrophobic small molecules (e.g., cytotoxic payloads like MMAE or fluorescent dyes like Rhodamine), this hydration sphere physically masks the hydrophobicity, preventing the thermodynamic drive toward aggregation.

Spacer Dimensions

Understanding the spatial geometry is critical for preventing steric hindrance between the two conjugated biomolecules.

| Parameter | Value | Context |

| PEG Unit Length | ~3.5 Å per unit | Extended conformation. |

| PEG4 Backbone | ~14–16 Å | The length of the PEG chain alone. |

| Reagent Spacer Arm | ~29 Å | Typical length for NHS-PEG4-Biotin (includes terminal functional groups). |

| Flexibility | High | Sufficient rotational freedom to allow ligand-receptor binding without entropic penalty. |

Part 2: Critical Applications in Drug Design[6]

Antibody-Drug Conjugates (ADCs)

A major failure mode in ADC development is the aggregation of antibodies upon loading with hydrophobic warheads.[2]

-

The Alkyl vs. PEG4 Difference:

-

Alkyl Spacers (e.g., LC-SMCC): Hydrophobic.[5][6] High Drug-to-Antibody Ratios (DAR > 4) lead to precipitation and rapid clearance by the reticuloendothelial system (RES).

-

PEG4 Spacers: The hydrophilic masking allows for higher DARs (up to 8) while maintaining monomeric status and solubility similar to the native antibody.

-

PROTAC Linker Optimization

In Proteolysis Targeting Chimeras (PROTACs), the linker must span the gap between the Target Protein and the E3 Ligase to form a functional Ternary Complex.[3][]

-

The "Goldilocks" Zone:

-

Too Short (PEG1-2): Steric clash prevents the E3 ligase and Target from docking.

-

Too Long (PEG8+): Excessive entropy ("floppiness") reduces the probability of complex formation; potential for the "hook effect" (binary binding without ternary complexation).

-

PEG4: Often provides the optimal distance (~15 Å) for targets like BRD4 and BTK, balancing permeability with complex stability.

-

Part 3: Visualization of Mechanisms

Diagram 1: The PROTAC Ternary Complex Logic

This diagram illustrates the structural necessity of the PEG4 linker in facilitating the ubiquitination workflow.

Caption: The PEG4 linker bridges the Warhead and E3 Ligand, enabling the precise spatial arrangement required for the Ternary Complex.

Part 4: Experimental Protocol

Workflow: Heterobifunctional Crosslinking (Amine-to-Sulfhydryl) Reagent: SM(PEG)4 (Succinimidyl-([N-maleimidopropionamido]-tetraethyleneglycol) ester)

Phase 1: Activation of the Amine-Containing Protein (Protein A)

Goal: Attach the PEG4 linker to Lysine residues on Protein A.

-

Buffer Preparation: Prepare Conjugation Buffer (PBS, pH 7.2, EDTA 2mM). Note: Avoid amine-containing buffers (Tris, Glycine) which compete with the reaction.

-

Reagent Solubilization: Dissolve SM(PEG)4 in dry DMSO or DMF to a concentration of 250 mM. Critical: Prepare immediately before use; NHS esters hydrolyze rapidly.

-

Reaction: Add SM(PEG)4 to Protein A (2-5 mg/mL) at a 20-fold molar excess .

-

Incubation: Incubate for 30 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Desalting (Critical Step): Remove excess unreacted crosslinker using a Zeba™ Spin Desalting Column or dialysis. This prevents the unreacted maleimide from crosslinking proteins non-specifically later.

Phase 2: Conjugation to Sulfhydryl-Containing Protein (Protein B)

Goal: Link Activated Protein A to Cysteine residues on Protein B.

-

Sulfhydryl Prep: Ensure Protein B has free sulfhydryls. If necessary, reduce disulfide bonds using TCEP (Selectively reduces disulfides without interfering with maleimide reaction if concentration is controlled) or SATA.

-

Mixing: Mix the Desalted/Activated Protein A with Protein B at a 1:1 molar ratio (or optimized ratio based on MW).

-

Incubation: Incubate for 2 hours at RT. Ensure pH is kept between 6.5–7.5. Note: Above pH 7.5, maleimides can hydrolyze or react with amines.

-

Validation: Analyze via SDS-PAGE or SEC-HPLC to verify the molecular weight shift corresponding to the conjugate.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | Hydrolysis of NHS ester | Ensure DMSO/DMF is anhydrous. Use reagent immediately after reconstitution. |

| Precipitation | Hydrophobic payload aggregation | Even with PEG4, extreme payloads may require 10-20% organic solvent (DMSO) in the buffer during coupling. |

| Non-Specific Crosslinking | pH too high during Maleimide step | Maintain pH < 7.5. At pH > 8.0, maleimides react with primary amines. |

| No Activity in Assay | Steric Hindrance | The attachment site may be blocking the active site. Validate DOL (Degree of Labeling) and consider site-specific conjugation (e.g., C-terminal). |

References

- Greg T. Hermanson.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Standard field reference for reaction mechanisms).

Sources

Technical Whitepaper: Mal-PEG4-Azide – Physicochemical Profile and Bioconjugation Applications

Executive Summary

Mal-PEG4-Azide (Maleimide-PEG4-Azide) is a heterobifunctional crosslinker pivotal in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and advanced biopolymers. Its architecture features a thiol-reactive maleimide group and a bioorthogonal azide group separated by a hydrophilic polyethylene glycol (PEG) spacer.[1] This spacer (typically 4 ethylene glycol units) mitigates steric hindrance and enhances the water solubility of hydrophobic payloads, a critical parameter in preventing aggregation during bioconjugation.

This guide provides a rigorous technical analysis of Mal-PEG4-Azide, including its chemical identity, reaction mechanics, and a validated protocol for synthesizing cysteine-linked conjugates.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Precise characterization is essential for regulatory compliance and stoichiometric calculations in synthesis. Note that "PEG4" can refer to the number of ethylene oxide units or the number of oxygen atoms; the data below corresponds to the standard commercial variant (N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide).

Core Data Table

| Property | Specification |

| Chemical Name | Mal-PEG4-Azide; Azido-PEG4-Maleimide; N3-PEG4-Mal |

| CAS Number | 2055885-64-6 (Primary) or 1402411-39-5 (Variant) |

| Molecular Weight | 413.19 Da (Average) |

| Molecular Formula | C₁₇H₂₇N₅O₇ |

| Spacer Length | ~18 Å (Angstroms) |

| Solubility | Soluble in DMSO, DMF, DCM; Moderate solubility in water (hydrolysis risk) |

| Appearance | White to off-white solid or viscous oil (depending on purity/form) |

| Purity | >95% (HPLC) |

Structural Logic

The molecule consists of three functional domains:

-

Maleimide Head: Specifically targets free sulfhydryl (-SH) groups on proteins (e.g., reduced cysteine) via Michael addition.[2]

-

PEG4 Spacer: A tetra-ethylene glycol chain that imparts conformational flexibility and hydrophilicity, reducing the "stickiness" of the conjugate.

-

Azide Tail: A chemically inert handle under physiological conditions that reacts specifically with alkynes (via CuAAC) or cyclooctynes (via SPAAC/DBCO) in click chemistry.

Functional Mechanics: The Reaction Pathway

The utility of Mal-PEG4-Azide lies in its ability to facilitate sequential, orthogonal conjugations.

Step 1: Thiol-Michael Addition (Chemoselective)

At pH 6.5–7.5, the maleimide group undergoes a rapid, specific reaction with thiols.

-

Mechanism: The nucleophilic thiolate anion attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether linkage.

-

Critical Control: pH must be maintained < 7.5 to prevent hydrolysis of the maleimide ring or non-specific reaction with primary amines (lysine).

Step 2: Click Chemistry (Bioorthogonal)

Once the linker is tethered to the biomolecule, the azide group remains available for a second conjugation.[1]

-

Copper-Catalyzed (CuAAC): Reacts with terminal alkynes.[3][4] High efficiency but requires Cu(I) catalyst (cytotoxicity risk).

-

Strain-Promoted (SPAAC): Reacts with cyclooctynes (e.g., DBCO, BCN). Catalyst-free, ideal for live-cell or in vivo applications.

Visualizing the Reaction Logic

Caption: Sequential conjugation workflow: Thiol-Maleimide coupling followed by Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) using Mal-PEG4-Azide as the linker.

Reagents Required[1][15][16][17]

-

mAb: 5–10 mg/mL in PBS (pH 7.2), EDTA (10 mM).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

-

Linker: Mal-PEG4-Azide (dissolved in anhydrous DMSO to 10 mM).

-

Payload: DBCO-functionalized Drug (dissolved in DMSO).

-

Purification: Zeba Spin Desalting Columns (7K MWCO) or SEC.

Step-by-Step Methodology

Phase 1: Antibody Activation (Partial Reduction)

-

Reduction: Add TCEP to the mAb solution at a 2.5–3.0 molar excess relative to the antibody.

-

Rationale: This selectively reduces interchain disulfide bonds to generate free thiols without disassembling the antibody heavy/light chains completely.

-

-

Incubation: Incubate at 37°C for 90 minutes.

-

Desalting (Optional but Recommended): If DTT was used, it must be removed via a desalting column as it competes with the maleimide. TCEP does not react with maleimides and can remain.

Phase 2: Linker Attachment

-

Addition: Add the Mal-PEG4-Azide stock to the reduced mAb at a 10–20 molar excess .

-

Note: Keep organic solvent (DMSO) concentration < 10% v/v to prevent mAb precipitation.

-

-

Reaction: Incubate at Room Temperature (RT) for 1 hour or 4°C overnight.

-

Quenching: Add N-acetylcysteine (20x excess over maleimide) to neutralize unreacted linker.

-

Purification: Remove excess linker using a desalting column equilibrated with PBS. This yields mAb-PEG4-Azide .

Phase 3: Payload Conjugation (Click Reaction)

-

Click Reaction: Add DBCO-Drug (5–10 molar excess relative to mAb) to the purified mAb-PEG4-Azide.

-

Incubation: Incubate at RT for 2–4 hours.

-

Final Purification: Perform Size Exclusion Chromatography (SEC) or extensive dialysis to remove free drug.

-

Characterization: Determine Drug-to-Antibody Ratio (DAR) via UV-Vis (A280/Amax) or Hydrophobic Interaction Chromatography (HIC).

Storage & Handling Integrity

The maleimide group is moisture-sensitive and prone to hydrolysis (ring-opening) which deactivates it toward thiols.

-

Lyophilized Powder: Store at -20°C under desiccant. Stable for >12 months.

-

Stock Solution: Dissolve in anhydrous DMSO or DMF. Use immediately. Do not store aqueous solutions.

-

Thawing: Equilibrate the vial to room temperature before opening to prevent condensation, which accelerates hydrolysis.

Applications & Strategic Advantages

Antibody-Drug Conjugates (ADCs)

Mal-PEG4-Azide addresses hydrophobicity issues common with cytotoxic payloads (e.g., PBD dimers, MMAE). The PEG4 spacer acts as a "solubility shield," preventing the hydrophobic drug from burying itself into the antibody structure, which can compromise immunoreactivity.

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker length is critical for ternary complex formation (Target-Linker-E3 Ligase). The ~18 Å length of PEG4 provides a moderate reach, often screened alongside PEG2 and PEG6 variants to optimize degradation efficiency.

Surface Functionalization

Used to create "universal" surfaces. A surface coated with Mal-PEG4-Azide (via thiol-silanes or cysteine-rich coatings) can be rapidly functionalized with any alkyne-tagged molecule, allowing for modular biosensor development.

References

-

CD Bioparticles. N3-PEG4-Mal Technical Data and Molecular Weight. Available at: [Link]

Sources

A Tale of Two Linkers: An In-depth Technical Guide to Mal-PEG4-Azide and Mal-PEG4-NHS Ester

In the intricate world of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and functional biomolecular conjugates. Among the vast arsenal of crosslinking reagents, heterobifunctional linkers featuring a polyethylene glycol (PEG) spacer have gained prominence for their ability to connect molecules with high efficiency while imparting favorable properties such as increased solubility and reduced immunogenicity. This guide provides a deep dive into two such linkers, Maleimide-PEG4-Azide and Maleimide-PEG4-N-hydroxysuccinimide (NHS) ester, elucidating their fundamental differences, reaction mechanisms, and strategic applications in research and drug development.

Introduction: The Power of Heterobifunctional PEG Linkers

At the heart of bioconjugation lies the need to selectively and stably join two different molecules, often a biomolecule like a protein or antibody with a small molecule drug, a fluorescent probe, or another biomolecule. Heterobifunctional linkers are the chemical bridges that make this possible. They possess two distinct reactive groups, allowing for a controlled, stepwise conjugation process. The inclusion of a PEG spacer, in this case, a discrete chain of four ethylene glycol units (PEG4), offers several advantages:

-

Increased Hydrophilicity: The PEG chain enhances the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[1]

-

Reduced Steric Hindrance: The flexible PEG spacer provides spatial separation between the conjugated molecules, minimizing potential interference with their biological activity.

-

Lowered Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenic potential of therapeutic proteins and other biologics.

Mal-PEG4-Azide and Mal-PEG4-NHS ester share a common maleimide group and a PEG4 spacer, but their key distinction lies in their second reactive moiety: an azide group versus an NHS ester. This seemingly subtle difference dictates entirely different conjugation strategies and applications.

The Constant: The Maleimide Group and its Thiol Reactivity

Both linkers are equipped with a maleimide group, a sulfhydryl-reactive functional group that is a cornerstone of bioconjugation.[][3] The maleimide group reacts specifically with free thiol (sulfhydryl) groups, most commonly found in the side chains of cysteine residues in proteins and peptides.

The reaction proceeds via a Michael addition mechanism, where the thiol group acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring.[4] This forms a stable, covalent thioether bond.[]

Key Mechanistic Considerations for Maleimide-Thiol Conjugation:

-

pH Dependence: The reaction is most efficient at a pH range of 6.5-7.5.[5] Below this range, the thiol group is protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and primary amines can compete with thiols for reaction with the maleimide.[5]

-

Specificity: The high selectivity of the maleimide group for thiols at neutral pH makes it a powerful tool for site-specific modification, especially in proteins with a limited number of accessible cysteine residues.[]

-

Stability of the Thioether Bond: While generally stable, the resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to conjugate dissociation.[6][7] Strategies to mitigate this include hydrolysis of the succinimide ring to a more stable ring-opened form.[6]

Caption: Maleimide-Thiol Conjugation Mechanism.

The Variable: A Tale of Two Reactive Ends

The true divergence between Mal-PEG4-Azide and Mal-PEG4-NHS ester lies in their second functional group, which dictates the other half of the conjugation equation.

Mal-PEG4-NHS Ester: Targeting Primary Amines

The N-hydroxysuccinimide (NHS) ester is a widely used amine-reactive functional group.[8][9] It reacts with primary aliphatic amines, such as the side chain of lysine residues in proteins and the N-terminus of polypeptides, to form a stable amide bond.[8]

The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate that then collapses to release NHS as a leaving group.[8][10]

-

pH Dependence: The reaction is highly pH-dependent, with an optimal range of 7.2 to 9.[9][11] At lower pH, the primary amines are protonated (-NH3+) and non-nucleophilic.[10] At higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction and reducing conjugation efficiency.[9][10]

-

Reaction Selectivity: While highly reactive towards primary amines, NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, but the resulting ester and thioester bonds are less stable and can be displaced by amines.[8]

-

Stability: The resulting amide bond is extremely stable, making NHS ester chemistry a robust method for creating long-lasting bioconjugates.[8]

Caption: NHS Ester-Amine Conjugation Mechanism.

Mal-PEG4-Azide: The Gateway to Click Chemistry

The azide group (-N3) is a key player in the realm of bioorthogonal chemistry, most notably in "click chemistry."[12] Unlike the NHS ester, the azide group itself is not directly reactive with functional groups typically found in biomolecules. Instead, it serves as a handle for a highly specific and efficient reaction with an alkyne-containing molecule.

The most common click chemistry reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring.[12][13] This reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments.[12][14]

-

Bioorthogonality: Azide and alkyne groups are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.[14]

-

Reaction Conditions: The CuAAC reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO4) and a reducing agent (like sodium ascorbate).[15][16] Ligands such as TBTA or THPTA are often used to stabilize the copper(I) and improve reaction efficiency.[15]

-

Copper-Free Alternatives: For applications where copper toxicity is a concern, such as in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. This involves the use of a strained cyclooctyne (e.g., DBCO, BCN) which reacts with the azide without the need for a catalyst.[17][18]

-

Stability: The resulting triazole linkage is extremely stable.

Caption: Azide-Alkyne Click Chemistry (CuAAC) Mechanism.

Comparative Analysis: Choosing the Right Tool for the Job

The choice between Mal-PEG4-Azide and Mal-PEG4-NHS ester hinges on the available functional groups on the molecules to be conjugated and the desired level of control and specificity.

| Feature | Mal-PEG4-NHS Ester | Mal-PEG4-Azide |

| Target Functional Group | Primary Amines (-NH2) | Alkynes (-C≡CH) |

| Common Target Biomolecules | Proteins (Lysine residues, N-terminus), Amine-modified oligonucleotides | Alkyne-modified proteins, sugars, nucleic acids, or small molecules |

| Reaction Chemistry | Nucleophilic Acyl Substitution | 1,3-Dipolar Cycloaddition (Click Chemistry) |

| Optimal pH | 7.2 - 9.0[9][11] | Broad range (4-12 for CuAAC)[12] |

| Catalyst Required | No | Yes (Cu(I) for CuAAC) or strained alkyne (for SPAAC)[12][17] |

| Bioorthogonality | Moderate (amines are abundant in biological systems) | High (azides and alkynes are generally absent)[14] |

| Key Advantage | Reacts directly with native functional groups (lysines) | Highly specific, bioorthogonal reaction |

| Potential Drawback | Potential for lack of site-specificity due to multiple lysines; NHS ester is prone to hydrolysis | Requires pre-introduction of an alkyne handle onto one of the molecules |

Strategic Applications and Experimental Workflows

Applications of Mal-PEG4-NHS Ester

This linker is ideal for creating conjugates where one component has an available thiol and the other has accessible primary amines. A prime example is the development of Antibody-Drug Conjugates (ADCs).[19][20]

Workflow for ADC Synthesis using Mal-PEG4-NHS Ester:

Caption: ADC Synthesis Workflow using Mal-PEG4-NHS Ester.

In this strategy, the thiol-containing drug is first reacted with the maleimide end of the linker. The resulting drug-linker intermediate, now bearing a reactive NHS ester, is then conjugated to the lysine residues of a monoclonal antibody.

Applications of Mal-PEG4-Azide

Mal-PEG4-Azide is the linker of choice when a higher degree of specificity and bioorthogonality is required. It is particularly powerful for multi-step labeling and for applications in complex biological environments.[21][22]

Workflow for Site-Specific Protein Labeling using Mal-PEG4-Azide:

Caption: Site-Specific Protein Labeling with Mal-PEG4-Azide.

Here, a protein with a specific cysteine residue is first reacted with the maleimide group of Mal-PEG4-Azide. The resulting azide-functionalized protein can then be specifically labeled with an alkyne-containing molecule, such as a fluorescent dye or a small molecule drug, via a click reaction.

Experimental Protocols

General Protocol for Protein Labeling with Mal-PEG4-NHS Ester (Two-Step)

This protocol describes the conjugation of a thiol-containing molecule (Molecule A) to an amine-containing protein (Protein B).

Materials:

-

Molecule A (with a free thiol)

-

Protein B (with accessible primary amines, e.g., an antibody)

-

Mal-PEG4-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[11]

-

Thiol Reaction Buffer: Phosphate buffer (e.g., PBS), pH 6.5-7.5, with EDTA[23]

-

Amine Reaction Buffer: Phosphate buffer or Bicarbonate buffer, pH 7.2-8.5[11][23]

-

Quenching Reagent (for maleimide): Cysteine or β-mercaptoethanol

-

Quenching Reagent (for NHS ester): Tris or glycine

-

Desalting columns or dialysis equipment

Procedure:

Step 1: Reaction of Mal-PEG4-NHS Ester with Thiol-containing Molecule A

-

Dissolve Molecule A in Thiol Reaction Buffer.

-

Immediately before use, dissolve Mal-PEG4-NHS ester in DMSO or DMF to a concentration of 10 mM.[24]

-

Add a slight molar excess (e.g., 1.1 to 1.5-fold) of Mal-PEG4-NHS ester solution to the Molecule A solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Optional: Purify the NHS-activated Molecule A from unreacted linker using chromatography.

Step 2: Reaction of Activated Molecule A with Amine-containing Protein B

-

Prepare Protein B at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[23] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[11]

-

Add the activated Molecule A solution from Step 1 to the Protein B solution. A 10- to 20-fold molar excess of activated Molecule A to Protein B is a good starting point.[10]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[10]

-

Quench the reaction by adding a quenching solution (e.g., Tris) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[10]

-

Purify the final conjugate using a desalting column or dialysis to remove unreacted molecules and quenching reagents.

General Protocol for Protein Labeling with Mal-PEG4-Azide (Two-Step Click Chemistry)

This protocol describes the site-specific labeling of a cysteine-containing protein (Protein A) with an alkyne-functionalized molecule (Molecule B).

Materials:

-

Protein A (with an accessible cysteine residue)

-

Mal-PEG4-Azide

-

Molecule B (with a terminal alkyne)

-

Anhydrous DMSO or DMF[22]

-

Thiol Reaction Buffer: Phosphate buffer, pH 6.5-7.5, with EDTA

-

Click Chemistry Reagents:

-

Desalting columns or dialysis equipment

Procedure:

Step 1: Azide-labeling of Protein A

-

If Protein A contains disulfide bonds that need to be reduced to generate a free thiol, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

-

Dissolve Protein A in Thiol Reaction Buffer.

-

Immediately before use, dissolve Mal-PEG4-Azide in DMSO or DMF.

-

Add a 5- to 20-fold molar excess of Mal-PEG4-Azide to the protein solution.[24]

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Remove excess Mal-PEG4-Azide using a desalting column or dialysis, exchanging the buffer to a non-chelating buffer like PBS for the next step.

Step 2: Click Chemistry Conjugation

-

Prepare the following stock solutions: 20 mM CuSO4 in water, 100 mM THPTA in water, and a fresh solution of 300 mM sodium ascorbate in water.[15]

-

In a reaction tube, combine the azide-labeled Protein A and a molar excess of alkyne-functionalized Molecule B.

-

Add the THPTA solution, followed by the CuSO4 solution, and mix gently.[15]

-

Initiate the reaction by adding the sodium ascorbate solution.[15]

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[16]

-

Purify the final conjugate using a desalting column or dialysis to remove the catalyst and unreacted reagents.

Conclusion

Mal-PEG4-NHS ester and Mal-PEG4-Azide are powerful tools in the bioconjugation toolbox, each with a distinct mechanism and ideal application space. The choice between them is a strategic one, guided by the functional groups available on the target molecules and the specific requirements of the experiment. Mal-PEG4-NHS ester offers a direct route to conjugating thiols with the abundant primary amines found in many biomolecules. In contrast, Mal-PEG4-Azide opens the door to the highly specific and bioorthogonal world of click chemistry, enabling precise, site-specific modifications that are often challenging to achieve with traditional methods. By understanding the core chemical principles and experimental nuances of each linker, researchers and drug developers can harness their full potential to create novel and effective bioconjugates.

References

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Baldwin, A. D., & Kiick, K. L. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(12), 2187–2195. Retrieved from [Link]

-

Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules. Retrieved from [Link]

-

Stenzel, M. H., & Barner-Kowollik, C. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 54(5), 1452-1455. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]

-

Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]

-

MDPI. (2016, February 2). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

Sources

- 1. Mal-PEG4-NHS ester, 1325208-25-0 | BroadPharm [broadpharm.com]

- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 4. bachem.com [bachem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creativepegworks.com [creativepegworks.com]

- 8. glenresearch.com [glenresearch.com]

- 9. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Click Chemistry [organic-chemistry.org]

- 13. labinsights.nl [labinsights.nl]

- 14. interchim.fr [interchim.fr]

- 15. confluore.com.cn [confluore.com.cn]

- 16. broadpharm.com [broadpharm.com]

- 17. Click chemistry - Wikipedia [en.wikipedia.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Mal-PEG4-NHS ester | 1325208-25-0 [chemicalbook.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. lumiprobe.com [lumiprobe.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Critical Role of Linker Technology in Advanced ADC Design

An In-Depth Technical Guide to the Application of Mal-PEG4-azide in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted therapy, synergizing the exquisite specificity of a monoclonal antibody with the potent cytotoxicity of a payload molecule.[] The lynchpin of this tripartite system is the chemical linker, a component whose design is paramount to the overall success of the therapeutic. The linker profoundly influences the ADC's stability in circulation, its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and the efficiency of payload release within the target cell.[][2]

Among the diverse array of linker technologies, the heterobifunctional molecule, Maleimide-PEG4-azide (Mal-PEG4-N3), has emerged as a cornerstone for constructing next-generation, site-specific ADCs. Its modular design enables a powerful, two-step conjugation strategy that offers researchers precise control over the final conjugate's architecture. This guide, intended for researchers and drug development professionals, provides a deep dive into the core principles, field-proven methodologies, and critical considerations for leveraging Mal-PEG4-azide in the synthesis of well-defined and effective antibody-drug conjugates.

Deconstructing Mal-PEG4-azide: A Trifunctional Analysis

The efficacy of the Mal-PEG4-azide linker stems from the distinct and complementary functions of its three constituent parts: the maleimide group, the polyethylene glycol (PEG) spacer, and the terminal azide group.

The Maleimide Group: A Gateway to Cysteine-Specific Conjugation

The maleimide moiety is a thiol-reactive functional group that serves as the primary point of attachment to the antibody.[]

-

Mechanism of Action : It reacts with free sulfhydryl (-SH) groups, predominantly from cysteine residues, via a Michael addition reaction to form a stable thioether bond.[][] This reaction is highly efficient and chemoselective within a pH range of 6.5-7.5, where reactivity towards thiols is significantly faster than towards other nucleophilic groups like amines.[]

-

Targeting Strategy : In ADC development, the target thiols are typically generated by the controlled reduction of interchain disulfide bonds within the antibody's hinge region.[][6] This approach provides a degree of site-specificity, as the number of available disulfides is limited and well-defined, allowing for control over the final drug-to-antibody ratio (DAR).

-

The Stability Imperative : A critical consideration for maleimide-based conjugates is the potential for the thioether bond to undergo a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione in the plasma.[7][8][9] This reversal can lead to premature payload release, reducing therapeutic efficacy and increasing the risk of off-target toxicity.[9] A proven strategy to mitigate this instability is to promote the hydrolysis of the thiosuccinimide ring formed post-conjugation.[7][9] This ring-opening, often facilitated by a brief incubation at a slightly basic pH, creates a stable succinamic acid derivative that is resistant to the retro-Michael reaction.[9][10]

The PEG4 Spacer: Enhancing Physicochemical and Pharmacokinetic Properties

The central component of the linker is a short, monodisperse chain of four repeating ethylene oxide units (PEG4). This spacer is not merely a connector; it is a critical modulator of the ADC's overall performance.

-

Hydrophilicity and Solubility : The most significant contribution of the PEG4 spacer is its profound hydrophilicity.[11][12] Many potent cytotoxic payloads are highly hydrophobic, and their conjugation to an antibody can induce aggregation, compromising the stability and manufacturability of the ADC.[11] The PEG4 spacer creates a hydration shell that effectively shields the hydrophobic drug, improving the overall solubility and reducing the propensity for aggregation.[2][11][13]

-

Pharmacokinetic Optimization : The inclusion of PEG linkers is a well-established strategy for improving the PK profile of biotherapeutics.[][13] The PEG4 spacer increases the hydrodynamic size of the conjugate, which can reduce renal clearance and prolong its circulation half-life.[12] This extended circulation time provides a greater opportunity for the ADC to reach its target tumor cells.[12] Furthermore, the biocompatible and non-immunogenic nature of PEG can help mask the ADC from the immune system.[2]

The Azide Group: A Bioorthogonal Handle for Click Chemistry

The terminal azide (N3) group is a bioorthogonal chemical handle, meaning it is essentially inert to the complex milieu of biological functional groups but can react selectively with a specific partner. This feature is the key to the linker's modularity.

-

The Power of Click Chemistry : The azide group is one half of the "click chemistry" duo. It is poised for reaction with a terminal alkyne. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common variant, its reliance on a cytotoxic copper catalyst makes it less ideal for the final step in ADC synthesis.[][15]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : The preferred method for ADC construction is the SPAAC reaction.[][17] This reaction occurs between an azide and a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) without the need for a metal catalyst.[][18][19] The reaction is driven by the release of ring strain in the cyclooctyne, proceeds rapidly under physiological conditions (temperature, pH, aqueous buffers), and forms a stable triazole linkage.[17] This copper-free approach preserves the integrity of the antibody and is highly biocompatible.[17][18]

The Two-Step Conjugation Workflow: A Practical Guide

The use of Mal-PEG4-azide enables a sequential and controlled approach to ADC synthesis. First, the linker is attached to the antibody, and second, the payload is "clicked" onto the antibody-linker intermediate. This modularity allows for the purification and characterization of the intermediate before proceeding to the final, often more challenging, payload conjugation step.

Caption: A two-step workflow for ADC synthesis using Mal-PEG4-azide.

Experimental Protocol 1: Antibody Modification with Mal-PEG4-azide

Principle: This protocol describes the covalent attachment of the Mal-PEG4-azide linker to a monoclonal antibody by targeting free thiol groups generated from the reduction of interchain disulfide bonds.

Methodology:

-

Antibody Preparation and Reduction:

-

Prepare the antibody at a concentration of 5-10 mg/mL in a degassed, nitrogen-purged buffer such as phosphate-buffered saline (PBS) containing EDTA (e.g., PBS, 5 mM EDTA, pH 7.4).

-

To generate free thiols, add a freshly prepared solution of a non-thiol reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar excess of 5-10 fold TCEP to antibody is a typical starting point.[][20]

-

Incubate the reaction at 37°C for 1-2 hours with gentle mixing. The optimal time and TCEP concentration should be determined empirically to achieve the desired degree of reduction without denaturing the antibody.

-

-

Removal of Reducing Agent:

-

Immediately following reduction, it is critical to remove the excess TCEP to prevent it from quenching the maleimide linker.

-

Purify the reduced antibody using a desalting column (e.g., Zeba™ Spin desalting column) equilibrated with the degassed conjugation buffer (e.g., PBS, 5 mM EDTA, pH 7.0-7.5).[][21] This step also serves as a buffer exchange into the optimal pH range for the maleimide reaction.

-

-

Linker Conjugation:

-

Prepare a stock solution of Mal-PEG4-azide in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) at a concentration of ~10 mM.[20]

-

Immediately add the Mal-PEG4-azide stock solution to the purified, reduced antibody. A molar excess of 5-20 fold linker to antibody is recommended to drive the reaction to completion. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[20]

-

-

Purification of the Antibody-Linker Intermediate:

-

Remove unreacted Mal-PEG4-azide from the conjugate.

-

For laboratory scale, ultrafiltration using an appropriate molecular weight cutoff (MWCO) centrifugal filter (e.g., 30 kDa for an IgG) is efficient. Wash the conjugate several times with the desired storage buffer (e.g., PBS, pH 7.4).

-

For larger scales, size-exclusion chromatography (SEC) is the preferred method, as it provides excellent separation of the conjugated antibody from small molecule impurities.[]

-

Experimental Protocol 2: Payload Attachment via SPAAC

Principle: This protocol details the copper-free click chemistry reaction to attach a strained alkyne-modified cytotoxic payload to the azide-functionalized antibody intermediate.

Methodology:

-

Reagent Preparation:

-

Prepare the purified antibody-linker intermediate at a concentration of 2-5 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Dissolve the strained alkyne-payload (e.g., DBCO-MMAE) in DMSO to create a concentrated stock solution (e.g., 10-20 mM).

-

-

Strain-Promoted Click Reaction:

-

Add the strained alkyne-payload stock solution to the antibody-linker intermediate solution. A molar excess of 3-5 fold of the payload over the number of attached azide linkers is a common starting point.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored by analytical techniques like Hydrophobic Interaction Chromatography (HIC).

-

-

Final ADC Purification:

-

Once the reaction is complete, it is crucial to remove any unreacted payload and reaction by-products, as free cytotoxic drugs can lead to significant toxicity.

-

Purify the final ADC using size-exclusion chromatography (SEC) equilibrated with the final formulation buffer. This method effectively separates the high molecular weight ADC from the low molecular weight payload.

-

Collect the fractions corresponding to the ADC monomer, pool them, and concentrate to the desired final concentration.

-

Characterization and Quality Control of the Final ADC

The heterogeneous nature of ADCs necessitates a suite of analytical techniques to ensure quality, consistency, and to define critical quality attributes (CQAs). The most important CQA for an ADC is the drug-to-antibody ratio (DAR).[6][22][23]

| Analytical Technique | Principle | Information Obtained | References |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. Each conjugated drug adds hydrophobicity, allowing separation of species with different DARs (e.g., DAR0, DAR2, DAR4). | Average DAR, DAR distribution, and heterogeneity. | [22][23] |

| Mass Spectrometry (MS) | Measures the precise mass of the molecule. Can be performed on the intact ADC, or on subunits (light and heavy chains) after reduction. | Confirms successful conjugation, provides accurate average DAR, and identifies specific conjugation sites ("middle-down" or "bottom-up" approaches). | [22][][25] |

| Reversed-Phase HPLC (RP-HPLC) | A denaturing chromatography method that separates the ADC's constituent heavy and light chains after reduction. | Can be used to calculate the average DAR by quantifying the relative amounts of unconjugated and conjugated chains. | [6][22] |

| UV-Vis Spectrophotometry | Measures absorbance at two wavelengths—one for the antibody (typically 280 nm) and one for the payload's unique chromophore. | Provides a simple and rapid estimation of the average DAR. Accuracy depends on having distinct, non-overlapping spectra. | [22][23] |

Advanced Considerations and Field Insights

Ensuring Long-Term Stability of the Maleimide-Thiol Linkage

As previously mentioned, the reversibility of the maleimide-thiol linkage is a known liability. To create a robust ADC for clinical development, this instability must be addressed.

-

Post-Conjugation Hydrolysis: A practical and effective strategy is to induce the hydrolysis of the thiosuccinimide ring after the initial conjugation step. This can be achieved by incubating the purified conjugate in a buffer at a slightly basic pH (e.g., pH 8.5-9.0) for a few hours.[][9][26] The resulting ring-opened structure is stable and resistant to thiol exchange reactions.[9] The process can be monitored by mass spectrometry, which will show a mass increase of 18 Da for each hydrolyzed ring.[9]

-

Next-Generation Maleimides: The field is actively developing maleimide derivatives with enhanced stability. For example, N-aryl substituted maleimides have been shown to accelerate the desired hydrolysis reaction, leading to more stable conjugates under milder conditions.[7][27][28]

Caption: Competing pathways for a maleimide-thiol conjugate in vivo.

Conclusion

The Mal-PEG4-azide linker is a versatile and powerful tool in the ADC developer's arsenal. Its trifunctional nature provides a rational pathway for the synthesis of homogenous and well-defined conjugates. The maleimide group offers a reliable handle for cysteine-specific antibody modification, the PEG4 spacer confers essential benefits to solubility and pharmacokinetics, and the terminal azide enables a highly specific and biocompatible payload attachment via copper-free click chemistry. By understanding the underlying chemical principles and employing the robust protocols and characterization techniques outlined in this guide, researchers can effectively harness the potential of Mal-PEG4-azide to engineer the next generation of targeted cancer therapeutics.

References

-

SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

-

Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

-

Phenomenex. (2018, June 5). What is Drug Antibody Ratio (DAR) in Biotherapeutics?. Retrieved from [Link]

-

AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker?. Retrieved from [Link]

-

Creative Biolabs ADC Blog. (2021, July 8). Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Retrieved from [Link]

-

Wiley Online Library. (2020, December 4). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. Retrieved from [Link]

-

Bioconjugate.com. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]

-

ResearchGate. (2025, October 17). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

-

PubMed. (2023, October 15). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Retrieved from [Link]

-

MDPI. (2025, November 7). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Retrieved from [Link]

-

PMC. (n.d.). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]

-

PMC. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]

-

PMC. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

-

Kinam Park. (2015, September 24). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

-

PubMed. (2015, December 28). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Retrieved from [Link]

-

Technology Networks. (n.d.). A Surprising Benefit of Cysteine Capping for Antibody Drug Conjugates. Retrieved from [Link]

-

Rapid Novor. (2025, September 17). Drug Antibody Ratio Analysis (DAR). Retrieved from [Link]

-

ACS Publications. (2022, April 7). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies | Molecular Pharmaceutics. Retrieved from [Link]

-

PMC. (n.d.). Click Chemistry Conjugations. Retrieved from [Link]

- Books. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.

Sources

- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 9. benchchem.com [benchchem.com]

- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. purepeg.com [purepeg.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 15. lumiprobe.com [lumiprobe.com]

- 17. benchchem.com [benchchem.com]

- 18. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. biotium.com [biotium.com]

- 21. resources.tocris.com [resources.tocris.com]

- 22. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]

- 23. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 25. rapidnovor.com [rapidnovor.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. kinampark.com [kinampark.com]

- 28. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability of Maleimide-Thiol Conjugates in Aqueous Buffers: Mechanistic Insights and Stabilization Strategies

Executive Summary

The maleimide-thiol Michael addition remains the gold standard for bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and PEGylated therapeutics. Its rapid kinetics, high aqueous solubility, and exceptional selectivity at physiological pH make it a highly desirable chemistry. However, a critical liability often overlooked in early-stage development is the thermodynamic instability of the resulting thiosuccinimide linkage in systemic circulation.

This technical whitepaper provides an in-depth analysis of maleimide stability in aqueous buffers. By examining the competing kinetics of the retro-Michael reaction versus thiosuccinimide ring hydrolysis, we establish causality behind payload deconjugation. Furthermore, we provide self-validating experimental methodologies and next-generation stabilization strategies to ensure the structural integrity of your bioconjugates.

The Kinetic and Thermodynamic Interplay of Maleimide Chemistry

The Michael Addition

The conjugation of a maleimide to a sulfhydryl group (thiol) proceeds via a Michael addition, where the thiolate anion acts as a nucleophile attacking the electrophilic double bond of the maleimide ring. This reaction is highly efficient in aqueous buffers at pH 6.5–7.5, yielding a thiosuccinimide conjugate[1].

The Liability: Retro-Michael Deconjugation

While efficient, the thiosuccinimide linkage is not permanently stable. In the presence of excess exogenous thiols—such as glutathione or the highly abundant Cys34 of human serum albumin in plasma—the reaction undergoes a reversible retro-Michael elimination [2][3]. This thiol exchange leads to the premature release of the payload, causing off-target toxicity and drastically reducing the therapeutic window of ADCs[3].

The Solution: Thiosuccinimide Ring Hydrolysis

To prevent the retro-Michael reaction, the succinimide ring of the conjugate can be irreversibly hydrolyzed to form a ring-opened succinamic acid thioether (SATE) [4]. Once the ring is opened, the conjugate loses the structural conformation required for the retro-Michael elimination, rendering the linkage permanently stable[2][5].

Caption: Competing pathways of the thiosuccinimide linkage in physiological environments.

pH-Dependent Reactivity and Buffer Selection

The stability and reactivity of the maleimide group are strictly governed by the pH of the aqueous buffer. As an application scientist, I cannot overstate the importance of strict pH control. The intrinsic pKa of a cysteine thiol is ~8.3, while the ε-amine of lysine is ~10.5. Operating within the optimal pH window ensures that the thiol is sufficiently deprotonated to act as a nucleophile, while primary amines remain protonated and unreactive[1][].

Conversely, exposing unreacted maleimides to highly alkaline buffers (pH > 7.5) accelerates the hydrolysis of the maleimide double bond into unreactive maleamic acid, destroying conjugation efficiency[7].

Table 1: pH-Dependent Reactivity and Side Reactions of Maleimides[1]

| pH Range | Thiol Reactivity | Selectivity (Thiol vs. Amine) | Primary Side Reactions / Mechanistic Notes |

| < 6.5 | Slow | High | Thiazine rearrangement occurs for N-terminal cysteines. |

| 6.5 - 7.5 | Optimal (Fast) | High (~1,000x faster for thiols) | Minimal pre-conjugation hydrolysis; ideal for bioconjugation. |

| > 7.5 | Very Fast | Decreased | Rapid maleimide hydrolysis; competitive amine reactions occur. |

Next-Generation Stabilization Strategies

Because traditional N-alkyl maleimides require weeks to spontaneously hydrolyze at physiological pH, researchers have developed next-generation linkers to force rapid ring-opening.

-

N-Aryl Maleimides: Substituting the alkyl group with an electron-withdrawing aryl group (e.g., N-phenyl or N-fluorophenyl) increases the electrophilicity of the imide carbonyls. This accelerates the rate of post-conjugation hydrolysis, yielding a more stable ADC[8].

-

Self-Hydrolyzing Maleimides (DPR): A breakthrough in ADC design involves incorporating a basic amino group, such as diaminopropionic acid (DPR), adjacent to the maleimide. This basic amine acts as an intramolecular catalyst, inducing rapid and spontaneous hydrolysis of the thiosuccinimide ring at neutral pH and room temperature[2][5].

Table 2: Comparative In Vivo Stability of Maleimide Linkers[3][4][8]

| Linker Type | Plasma Half-Life | Mechanism of Instability / Stability |

| Traditional N-alkyl Maleimide | ~7 days | Highly susceptible to retro-Michael thiol exchange. |

| N-Aryl Maleimide | >14 days | Electron-withdrawing groups accelerate ring hydrolysis. |

| Self-Hydrolyzing (DPR) Maleimide | >2 years (Ring-opened) | Intramolecular base catalysis forces rapid, permanent SATE formation. |

Self-Validating Experimental Methodologies

To ensure scientific integrity, a protocol must be self-validating—meaning it includes built-in causality checks and quality control steps. Below are the optimized workflows for site-specific conjugation and forced stabilization.

Protocol A: High-Fidelity Site-Specific Conjugation

Objective: Achieve >95% conjugation efficiency while preventing off-target amine labeling.

-

Preparation: Dissolve the target protein (1–10 mg/mL) in degassed conjugation buffer (1x PBS, 1 mM EDTA, pH 7.4).

-

Causality: EDTA chelates trace heavy metals that catalyze thiol oxidation. Degassing prevents oxygen-mediated disulfide reformation.

-

-

Reduction: Add a 10- to 40-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30 min at room temperature.

-

Causality: TCEP selectively reduces disulfides but, unlike DTT or BME, does not contain a thiol group. Therefore, it will not compete with the protein for the maleimide, eliminating the need for an intermediate desalting step[][9].

-

-

Conjugation: Add the maleimide-activated payload (5- to 10-fold molar excess) dissolved in anhydrous DMSO. Incubate for 1 hour at room temperature.

-

Causality: Maintaining pH 7.4 ensures site-specificity for cysteines over lysines[].

-

-

Validation (QC): Quantify remaining free thiols using Ellman’s Reagent (DTNB). A >95% reduction in free thiols validates successful conjugation.

Protocol B: Post-Conjugation Forced Stabilization

Objective: Intentionally force the hydrolysis of the thiosuccinimide ring to prevent retro-Michael deconjugation in vivo.

-

Buffer Exchange: Purify the conjugate from Protocol A using a desalting column, exchanging it directly into a mild alkaline buffer (50 mM Sodium Borate, pH 8.5–9.0).

-

Forced Hydrolysis: Incubate the conjugate at 37°C for 24–48 hours.

-

Final Formulation: Buffer exchange the stabilized conjugate back into a physiological buffer (e.g., PBS, pH 7.4) for long-term storage.

-

Validation (QC): Analyze the conjugate via Intact Mass Spectrometry (LC-MS). The successful opening of the thiosuccinimide ring is validated by a precise mass shift of +18 Da (the addition of H₂O).

Caption: Step-by-step workflow for maleimide conjugation and post-conjugation forced stabilization.

References

1.[2] Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed. nih.gov. 2 2.[3] In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide for ADC Development. benchchem.com. 3 3.[5] Is Your Maleimide Thiol Chemistry Stable?. creativepegworks.com. 5 4.[4] Long-Term Stabilization of Maleimide–Thiol Conjugates. acs.org. 4 5.[9] Maleimide labeling of thiolated biomolecules. biosyn.com. 9 6. Conjugation Protocol for Thiol-Reactive (maleimide) dyes. tocris.com. 7.[1] Technical Support Center: Optimizing pH for Selective Maleimide-Thiol Reactions. benchchem.com. 1 8.[] Antibody Conjugation Protocols: A Complete Step-by-Step Guide. bocsci.com. 9.[8] Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. kinampark.com. 8 10.[7] The hydrolysis of maleimide in alkaline solution. researchgate.net. 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. creativepegworks.com [creativepegworks.com]

- 7. researchgate.net [researchgate.net]

- 8. kinampark.com [kinampark.com]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

Introduction to thiol-azide heterobifunctional linkers

An In-Depth Technical Guide to Thiol-Azide Heterobifunctional Linkers

Executive Summary

In the landscape of modern bioconjugation, precision and control are paramount. Heterobifunctional linkers are the molecular architects that enable the covalent assembly of complex biomolecular structures, from antibody-drug conjugates (ADCs) to sophisticated proteomic probes. Among these, thiol-azide linkers have emerged as a particularly powerful class of reagents. They offer a strategic combination of site-specific thiol reactivity with the bioorthogonal efficiency of azide "click" chemistry. This guide provides an in-depth exploration of the core principles, strategic applications, and practical methodologies governing the use of thiol-azide linkers. We will delve into the causality behind experimental choices, address critical, field-proven challenges such as reaction specificity, and provide validated protocols to empower researchers to harness the full potential of this versatile chemical toolbox.

Chapter 1: The Principle of Heterobifunctionality

Heterobifunctional crosslinkers are distinguished by the presence of two different reactive groups at their termini.[1] This design is fundamental to achieving controlled, sequential conjugations, thereby preventing the formation of undesirable homopolymers or aggregates that can occur with homobifunctional linkers.[1] The core strategy involves a two-step process: the first reactive group is reacted with the first target molecule, and after purification of the intermediate, the second reactive group is used to attach the second molecule. This sequential approach is the cornerstone of building precisely defined bioconjugates.

Thiol-azide linkers epitomize this principle. They typically consist of three key components:

-

A Thiol-Reactive Group: For targeting cysteine residues on proteins and peptides.

-

An Azide Group: A bioorthogonal handle for "click" chemistry.[2]

-

A Spacer Arm: Often a polyethylene glycol (PEG) chain, which enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[3]

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Chapter 4: Thiol-Azide Linkers: A Two-Step Conjugation Workflow

The power of the thiol-azide linker lies in its ability to orchestrate a controlled, two-step conjugation. This workflow ensures that each component is added precisely where intended.

Caption: A typical two-step experimental workflow using a thiol-azide linker.

This sequential process is fundamental for constructing complex molecules like ADCs, where a large antibody must be linked to a small molecule drug without causing precipitation or uncontrolled polymerization. [4]

Chapter 5: Core Applications in Research and Drug Development

The versatility of thiol-azide linkers has led to their adoption across numerous scientific disciplines.

-

Antibody-Drug Conjugates (ADCs): This is a primary application area. Native disulfide bonds in an antibody can be selectively reduced to provide thiol handles for conjugation. A thiol-azide linker attaches to these sites, and the azide terminus is then used to click on a potent cytotoxic drug. [3][4]This strategy allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety. [5]* Proteomics and Activity-Based Protein Profiling (ABPP): These linkers can be used to attach probes or affinity tags (e.g., biotin) to specific proteins. For instance, a small molecule inhibitor functionalized with a thiol-reactive group can be linked to its target protein in situ. An azide on the inhibitor then allows for the subsequent attachment of a reporter tag for identification and quantification. [6]* Surface Modification and Biomaterials: Thiol-azide linkers are used to immobilize biomolecules onto surfaces. For example, a gold surface can be functionalized with a thiol-terminated molecule, and the exposed azide group can then be used to click-conjugate peptides, proteins, or nucleic acids to create biosensors or functionalized biomaterials. [7]

Chapter 6: Critical Challenges and Field-Proven Insights

While powerful, the chemistries involved are not without potential pitfalls. Awareness of these side reactions is crucial for experimental success and data interpretation.

-

Thiol-yne Side Reaction in SPAAC: In the absence of an azide, some strained cyclooctynes (used in SPAAC) can react directly with free thiols. [8][9]This azide-independent labeling can reduce the specificity of the conjugation and lead to unintended modifications.

-

Mitigation Strategy: A self-validating protocol should include a control experiment where the azide-containing component is omitted. If labeling still occurs, the thiol-yne side reaction is likely the cause. Pre-blocking free thiols with a reagent like iodoacetamide (IAM) before adding the strained alkyne can prevent this undesired reaction. [8][9]

-

-

Cu-Catalyzed Azide-Alkyne-Thiol Reaction in CuAAC: Recent studies have revealed that under standard CuAAC conditions, the free thiol of a cysteine can participate in the reaction alongside the azide and alkyne, forming a thiotriazole byproduct. [6][10][11]This can generate significant background and false-positive hits in chemical proteomics.

-

Mitigation Strategy: Capping free thiols with an alkylating agent before performing the CuAAC reaction is an effective way to diminish this background. [12]Additionally, optimizing Cu(I) ligand concentrations and reaction times can help favor the desired azide-alkyne cycloaddition over the three-component side reaction. [13]

-

Chapter 7: Experimental Protocols

This section provides a generalized, two-step protocol for conjugating a cysteine-containing protein to an alkyne-functionalized small molecule using a Thiol-PEG-Azide linker (with a maleimide group).

Materials:

-

Cysteine-containing protein (e.g., antibody fragment) in a suitable buffer (e.g., PBS, pH 7.2).

-

Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine).

-

Maleimide-PEG-Azide linker.

-

DBCO-functionalized payload (for SPAAC).

-

Solvent for linker and payload (e.g., DMSO).

-

Desalting columns or spin filters for purification.

-

Analytical equipment (e.g., HPLC, Mass Spectrometer).

Protocol: Step 1 - Thiol-Maleimide Ligation

-

Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in PBS, pH 7.2.

-

Reduction (if necessary): If targeting a disulfide bond, add a 10-fold molar excess of TCEP to the protein solution. Incubate at 37°C for 60 minutes to reduce the disulfide bonds to free thiols.

-

Linker Preparation: Prepare a 10 mM stock solution of the Maleimide-PEG-Azide linker in DMSO.

-

Conjugation: Add a 5- to 10-fold molar excess of the linker solution to the reduced protein solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

-

Purification: Remove excess, unreacted linker immediately using a desalting column or a spin filter equilibrated with PBS. This yields the azide-functionalized protein intermediate.

-

Self-Validation Checkpoint: Analyze the purified intermediate via mass spectrometry to confirm the mass increase corresponding to the addition of the linker.

-

Protocol: Step 2 - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Payload Preparation: Prepare a 10 mM stock solution of the DBCO-functionalized payload in DMSO.

-

Click Reaction: To the purified azide-functionalized protein intermediate, add a 3- to 5-fold molar excess of the DBCO-payload stock solution.

-

Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C. The reaction time depends on the specific DBCO reagent and concentrations.

-

Final Purification: Purify the final conjugate to remove the excess payload and any unreacted protein using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography).

-

Characterization:

-

Purity: Assess the purity of the final conjugate using SDS-PAGE and/or HPLC.

-

Identity: Confirm the final mass of the conjugate using mass spectrometry.

-

Quantification: Determine the final protein concentration (e.g., via BCA assay) and calculate the drug-to-antibody ratio (DAR) if applicable.

-

Conclusion

Thiol-azide heterobifunctional linkers represent a sophisticated and highly effective tool for the precise construction of bioconjugates. By providing orthogonal reactivity, they enable a controlled, sequential approach to molecular assembly that is critical in fields ranging from targeted therapeutics to advanced diagnostics. A thorough understanding of the underlying chemistry of both the thiol-reactive and azide termini, coupled with an awareness of potential side reactions, is essential for leveraging their full potential. The strategic insights and validated protocols presented in this guide are intended to provide researchers with the authoritative grounding needed to design and execute robust, reproducible, and successful bioconjugation strategies.

References

-

Thiol-PEG-Azide. AxisPharm. [Link]

-

Zeglis, B. M., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. [Link]

-

Optimizing Bioconjugation: Choosing the Right Heterobifunctional Crosslinker. CUSABIO. [Link]

-

van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. Radboud Repository. [Link]

-

Truong, T., et al. (2018). SYNTHESIS OF AN AZIDE–THIOL LINKER FOR HETEROGENEOUS POLYMER FUNCTIONALIZATION VIA THE “CLICK” REACTION. Semantic Scholar. [Link]

-

St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

-

Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis. [Link]

-

van Geel, R., et al. (2012). Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition. PubMed. [Link]

-

Protein Cross-linkers handbook and selection guide. Wolfson Centre for Applied Structural Biology. [Link]

-

Chemical tools for bioconjugation : Application of the thioacid-azide ligation. ResearchGate. [Link]

-

Truong, T., et al. (2018). SYNTHESIS OF AN AZIDE–THIOL LINKER FOR HETEROGENEOUS POLYMER FUNCTIONALIZATION VIA THE “CLICK” REACTION. ResearchGate. [Link]

-

Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ACS Publications. [Link]

-

Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. [Link]

-

Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. Chemical Communications (RSC Publishing). [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. [Link]

-